Carbaryl-d7
Overview
Description
Carbaryl-d7: is a deuterated form of carbaryl, a carbamate insecticide. The compound is primarily used as an internal standard for the quantification of carbaryl in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, making it useful in isotope dilution techniques for precise quantification.
Mechanism of Action
Target of Action
Carbaryl-d7, like its parent compound Carbaryl, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it is responsible for the degradation of the neurotransmitter acetylcholine .
Mode of Action
This compound disrupts the normal functioning of the nervous system by adding a carbamyl moiety to the active site of the AChE enzyme . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine at synaptic junctions . The surplus acetylcholine results in overstimulation of the nervous system, causing uncontrolled movement, paralysis, and possible death .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathways in the nervous system . The buildup of acetylcholine at the synapses disrupts the normal transmission of nerve impulses. This disruption can lead to a range of downstream effects, including uncontrolled muscle movements and potential neurotoxicity .
Pharmacokinetics
Carbaryl is known to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to an excess of acetylcholine in the nervous system . This excess can cause a range of cellular effects, including uncontrolled muscle movements, paralysis, and potential neurotoxicity . In addition, this compound, like Carbaryl, may have immunotoxic effects, altering the immune response and potentially leading to hypersensitivity reactions, autoimmune diseases, and cancers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of organic carbon in the environment can influence Carbaryl’s sorption, affecting its availability and toxicity . Furthermore, the widespread use of Carbaryl and presumably this compound in various environments, including agriculture, homes, and veterinary medicine, can lead to broad exposure and potential ecological and health impacts .
Biochemical Analysis
Biochemical Properties
Carbaryl-d7, like its unlabeled counterpart, acts as an inhibitor of acetylcholinesterase (AChE), preventing the buildup of acetylcholine . This interaction with AChE is crucial to its function as an insecticide .
Cellular Effects
This compound, through its inhibition of AChE, can have significant effects on cell function. By preventing the breakdown of acetylcholine, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to AChE, inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter, which can then influence various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function would typically be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound, as a carbamate insecticide, is likely involved in metabolic pathways related to the metabolism of acetylcholine . It could interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on various factors, including any transporters or binding proteins it interacts with .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function would depend on various factors, including any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbaryl-d7 is synthesized by introducing deuterium atoms into the carbaryl molecule. The process typically involves the reaction of deuterated naphthol with methyl isocyanate. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and deuterium incorporation, often achieving a purity of ≥99% deuterated forms .
Chemical Reactions Analysis
Types of Reactions: Carbaryl-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed in substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbaryl-d7 has a wide range of applications in scientific research, including:
Medicine: Research on the toxicological effects of carbaryl and its deuterated form on various biological systems.
Comparison with Similar Compounds
Carbaryl: The non-deuterated form of carbaryl-d7, used as an insecticide.
Carbofuran: Another carbamate insecticide with similar acetylcholinesterase inhibition properties.
Aldicarb: A highly toxic carbamate insecticide with a similar mechanism of action.
Uniqueness of Carbaryl-d7: Carbaryl-d7 is unique due to its deuterium incorporation, making it an ideal internal standard for analytical methods. This isotopic labeling allows for precise quantification and differentiation from non-deuterated carbaryl in complex mixtures .
Properties
IUPAC Name |
(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXBEEMKQHEXEN-CFWCETGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(=O)NC)[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661853 | |
Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-56-7 | |
Record name | 1-Naphthalenyl-2,3,4,5,6,7,8-d7N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362049-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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